molecular formula C15H13FO2S B6405888 2-(4-Ethylthiophenyl)-6-fluorobenzoic acid CAS No. 1261969-88-3

2-(4-Ethylthiophenyl)-6-fluorobenzoic acid

Cat. No.: B6405888
CAS No.: 1261969-88-3
M. Wt: 276.3 g/mol
InChI Key: GVEOOGHMLIIWIB-UHFFFAOYSA-N
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Description

2-(4-Ethylthiophenyl)-6-fluorobenzoic acid is an organic compound that features a benzoic acid core substituted with a fluorine atom at the 6-position and a 4-ethylthiophenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylthiophenyl)-6-fluorobenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .

For example, the synthesis may start with 4-ethylthiophenylboronic acid and 6-fluorobenzoic acid chloride. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in an appropriate solvent, such as tetrahydrofuran. The reaction mixture is heated under reflux conditions to facilitate the coupling reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylthiophenyl)-6-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or thiourea.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-(4-Ethylthiophenyl)-6-fluorobenzoic acid has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structural properties make it suitable for the development of advanced materials, such as organic semiconductors and polymers.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 2-(4-Ethylthiophenyl)-6-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, to exert its effects. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the thiophenyl group can modulate its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylthiophenyl)-6-fluorobenzoic acid
  • 2-(4-Ethylphenyl)-6-fluorobenzoic acid
  • 2-(4-Ethylthiophenyl)-4-fluorobenzoic acid

Uniqueness

2-(4-Ethylthiophenyl)-6-fluorobenzoic acid is unique due to the presence of both the ethylthiophenyl and fluorine substituents, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-(4-ethylsulfanylphenyl)-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2S/c1-2-19-11-8-6-10(7-9-11)12-4-3-5-13(16)14(12)15(17)18/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEOOGHMLIIWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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